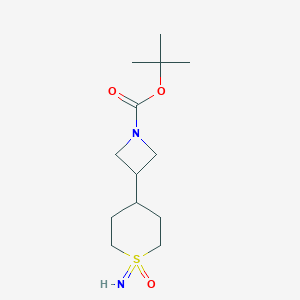
Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2375268-43-0 . It has a molecular weight of 288.41 . The IUPAC name for this compound is tert-butyl 3- (1-amino-1-oxido-2,3,4,5-tetrahydro-1lambda6-thiopyran-4-yl)azetidine-1-carboxylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H24N2O3S/c1-13(2,3)18-12(16)15-8-11(9-15)10-4-6-19(14,17)7-5-10/h6,10-11H,4-5,7-9H2,1-3H3,(H2,14,17) . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is stored at 4 degrees Celsius . and is in powder form .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate and related compounds serve as key intermediates in synthetic organic chemistry. For example, silylmethyl-substituted aziridine and the corresponding azetidine have shown efficiency in generating imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. These compounds facilitate the efficient rearrangement to pyrrolidine skeletons, with silicon migration under specific conditions, highlighting the compound's role in controlling regioselectivity and stereochemistry in product formation (Yadav & Sriramurthy, 2005).
Medicinal Chemistry
In medicinal chemistry, this compound-related structures are utilized in the synthesis of bifunctional compounds that offer convenient entry points to novel compounds. Such compounds access chemical spaces complementary to piperidine ring systems, which are prevalent in numerous bioactive molecules. Efficient and scalable synthetic routes to these compounds provide significant utility for further selective derivatization (Meyers et al., 2009).
Development of Novel Synthetic Methodologies
Research has also focused on the development of novel synthetic methodologies using this compound and its analogs. For instance, the synthesis of protected 3-haloazetidines from commercially available materials via a one-pot, gram-scale strain-release reaction showcases the compound's role in generating high-value azetidine-3-carboxylic acid derivatives. This highlights its significance in expanding the toolbox for synthetic chemists and enabling the exploration of azetidine-containing compounds in various chemical and biological contexts (Ji, Wojtas, & Lopchuk, 2018).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-13(2,3)18-12(16)15-8-11(9-15)10-4-6-19(14,17)7-5-10/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTOQTOOZLIYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCS(=N)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)


![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)
![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)



![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2904475.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)
![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)


![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)
